1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide
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Overview
Description
1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a nitrophenyl group attached to the triazole ring, along with two carbohydrazide groups
Mechanism of Action
Target of Action
Compounds with a triazole moiety are known to interact with various biological targets. For instance, some triazole derivatives have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
The compound could potentially affect various biochemical pathways. For example, some indole derivatives (which share some structural similarities with triazoles) have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction is often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring. The nitrophenyl group can be introduced through the use of 4-nitrophenyl azide, while the carbohydrazide groups are added through subsequent reactions involving hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques, such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of commercially available starting materials, such as 4-nitrophenyl azide and appropriate alkynes, can streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar in structure but lacks the carbohydrazide groups.
1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of carbohydrazide groups.
Uniqueness
1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide is unique due to the presence of two carbohydrazide groups, which enhance its reactivity and potential for forming coordination complexes. This makes it particularly valuable in applications requiring strong binding interactions, such as catalysis and materials science .
Properties
IUPAC Name |
1-(4-nitrophenyl)triazole-4,5-dicarbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N8O4/c11-13-9(19)7-8(10(20)14-12)17(16-15-7)5-1-3-6(4-2-5)18(21)22/h1-4H,11-12H2,(H,13,19)(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSNCBFZKKEOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)NN)C(=O)NN)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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